Aqueous Solubility Advantage of Sulfobutyl Over Alkyl Quaternary Ammonium Analogs
The target compound demonstrates aqueous solubility of at least 25 mg/mL (equivalent to approximately 73.5 mM at MW 339.41) at ambient temperature [1]. In contrast, the non-sulfobutyl analog 5-carboxy-1-ethyl-2,3,3-trimethyl-3H-indolium iodide (CAS 126442-85-1; MW 359.20 as iodide salt) exhibits substantially lower water solubility, requiring organic co-solvents (DMF or DMSO) for dissolution in typical conjugation protocols . The 4-sulfobutyl substituent confers a permanent negative charge (sulfonate) that forms a zwitterionic inner salt with the indolium cation, maintaining solubility without counterion-dependent variability.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥25 mg/mL (~73.5 mM) in water |
| Comparator Or Baseline | 5-Carboxy-1-ethyl-2,3,3-trimethyl-3H-indolium iodide (CAS 126442-85-1): requires DMF/DMSO co-solvent; exact mg/mL not reported |
| Quantified Difference | Qualitative advantage: freely water-soluble vs. requiring organic co-solvent |
| Conditions | Ambient temperature, pure water (target compound); typical bioconjugation solvent conditions (comparator) |
Why This Matters
Aqueous solubility without co-solvents is critical for maintaining biomolecule (antibody, protein) structural integrity during NHS-ester conjugation, directly impacting labeling efficiency and reproducibility in procurement decisions.
- [1] Chemistry StackExchange. Solubility of 5-Carboxy-1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium. Revision 30f41ec1-c98e-496f-a7f6-b3578a399e7d. https://chemistry.stackexchange.com/revisions/30f41ec1-c98e-496f-a7f6-b3578a399e7d/view-source (accessed 2026-05-02). View Source
